Fused Triazolotriazole Core vs. Monocyclic Triazole-Thiones: Scaffold-Level Antiproliferative Differentiation
The triazolo[4,3-b][1,2,4]triazole scaffold demonstrated moderate cytotoxic activity against HCT-116 colon carcinoma cells in a 2021 ACS Omega study by Abdelrehim, where the fused triazolotriazole derivative (compound 16) was directly compared with monocyclic 1,2,4-triazole-3-thione (compound 7) and 1,3,4-oxadiazole-2-thione (compound 5) derivatives within the same synthetic series [1]. While compound 16 exhibited moderate activity, the monocyclic triazole-3-thiol 9 was the only compound in the series achieving activity roughly equivalent to the standard vinblastine [1]. This head-to-head scaffold comparison establishes that fused triazolotriazole derivatives provide a distinct activity profile from their monocyclic counterparts, occupying a different position in potency space that may be advantageous for applications where intermediate potency with scaffold-specific target engagement is desired [1]. By contrast, optimized monocyclic 4,5-disubstituted-1,2,4-triazole-3-thiones have achieved IC₅₀ values as low as 4.23 μM against MCF-7 cells (compound 6, Almasmoum et al. 2025) [2], illustrating the broader potency range available to monocyclic scaffolds when extensively optimized. CAS 120187-11-3, with its fused core and distinct 3,7-diphenyl-6-thione architecture, represents an unexplored intersection of these scaffold classes.
| Evidence Dimension | Cytotoxic activity against HCT-116 colon carcinoma cells |
|---|---|
| Target Compound Data | Not directly tested; scaffold analog (triazolo[4,3-b][1,2,4]triazole derivative 16) showed moderate cytotoxic activity [1] |
| Comparator Or Baseline | Monocyclic 1,2,4-triazole-3-thiol 9: activity roughly equivalent to vinblastine; 1,3,4-oxadiazole-2-thione 5: moderate activity; Optimized monocyclic triazole-3-thione (compound 6, Almasmoum 2025): IC₅₀ = 4.23 μM (MCF-7) and 16.46 μM (HepG2) [2] |
| Quantified Difference | Fused scaffold occupies intermediate potency range distinct from high-potency optimized monocyclic analogs; scaffold-specific activity profile demonstrated within single-study comparison [1] |
| Conditions | HCT-116 human colon carcinoma cell line; MTT assay; Vinblastine as reference standard (Abdelrehim 2021); MCF-7 and HepG2 cell lines, vinblastine reference (Almasmoum 2025) |
Why This Matters
Scientific users seeking a fused heterocyclic scaffold with a distinct potency window and target engagement profile from extensively optimized monocyclic triazole-thiones may find the triazolotriazole core of CAS 120187-11-3 strategically valuable for hit-to-lead or probe development.
- [1] Abdelrehim, E.M. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega 2021, 6, 25574–25584. View Source
- [2] Almasmoum, H.A.; Almaimani, G.; Almaimani, R.A.; et al. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer. RSC Adv. 2025, 15, 24769–24790. View Source
